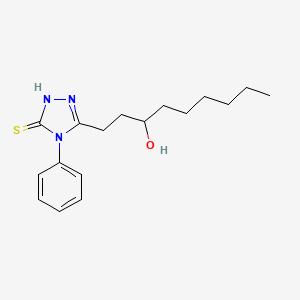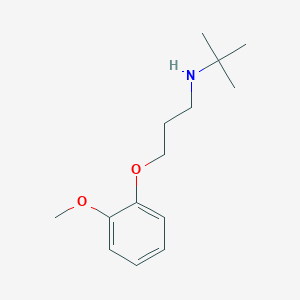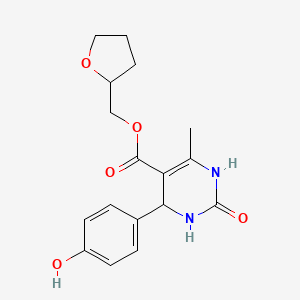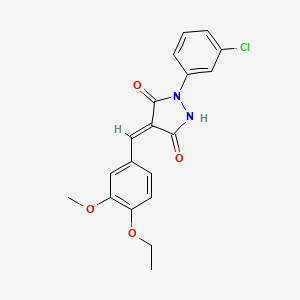
1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol, also known as MN-64, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学研究应用
1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been widely studied for its potential applications in various areas of scientific research. One of the major applications of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol is in the field of neuroscience. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been found to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been shown to increase the extracellular levels of these neurotransmitters, which can lead to a better understanding of their roles in various neurological disorders such as Parkinson's disease and depression.
作用机制
1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol acts as a selective and potent inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters into synaptic vesicles. By inhibiting VMAT2, 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol increases the extracellular levels of these neurotransmitters, which can lead to a better understanding of their roles in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol have been extensively studied. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been shown to increase the extracellular levels of dopamine, norepinephrine, and serotonin, which can lead to a better understanding of their roles in various neurological disorders. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol is its selectivity and potency as a VMAT2 inhibitor. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has been shown to have a higher affinity for VMAT2 than other VMAT inhibitors such as reserpine and tetrabenazine. However, 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the research and development of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol. One potential direction is to investigate the potential therapeutic applications of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol in neurological disorders such as Parkinson's disease and depression. Another direction is to develop more potent and selective VMAT2 inhibitors based on the structure of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol. Additionally, the potential toxicity of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol at high concentrations should be further investigated to ensure its safety for use in lab experiments.
Conclusion:
In conclusion, 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol have been discussed in this paper. 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol has the potential to lead to a better understanding of the roles of monoamine neurotransmitters in various neurological disorders and has several potential applications in the field of neuroscience.
合成方法
The synthesis of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 1-bromo-3-nonanol in the presence of potassium carbonate. The reaction takes place in dimethylformamide (DMF) at 120°C for 12 hours. The resulting product is then purified through column chromatography to obtain pure 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-3-nonanol.
属性
IUPAC Name |
3-(3-hydroxynonyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-2-3-4-8-11-15(21)12-13-16-18-19-17(22)20(16)14-9-6-5-7-10-14/h5-7,9-10,15,21H,2-4,8,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNCBIPRKHKNAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC1=NNC(=S)N1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5173789.png)
![1-ethoxy-3-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B5173791.png)
![3-(2-isoxazolidinyl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5173801.png)
![3-{hydroxy[hydroxy(phenyl)methyl]phosphoryl}propanoic acid](/img/structure/B5173808.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5173811.png)
![N-(5-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B5173824.png)

![4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5173831.png)
![4-[4-(allyloxy)benzyl]morpholine hydrochloride](/img/structure/B5173850.png)
![2-benzyl-1-methyl-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B5173852.png)
![1-(1H-pyrazol-1-ylacetyl)-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B5173860.png)

![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5173874.png)